molecular formula C9H9N B1618379 2-Methylindolizine CAS No. 768-18-3

2-Methylindolizine

Cat. No.: B1618379
CAS No.: 768-18-3
M. Wt: 131.17 g/mol
InChI Key: HRUAZBSVPMQJJL-UHFFFAOYSA-N
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Description

2-Methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkylpyridines with suitable reagents. For instance, the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts is an efficient method . Another method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Radical-induced synthetic approaches are also gaining attention due to their efficiency and high atom economy .

Chemical Reactions Analysis

Types of Reactions: 2-Methylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Biological Activity

2-Methylindolizine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indolizine class of compounds, which are characterized by a bicyclic structure containing nitrogen. The presence of substituents on the indolizine ring significantly influences its biological properties.

Biological Activities

1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study focused on the synthesis of novel indolizine analogues demonstrated that certain derivatives effectively inhibited the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammatory processes and cancer progression. The most promising compound showed an IC50 value of 6.56 µM, indicating potent COX-2 inhibition compared to standard drugs like Celecoxib and Indomethacin, which had IC50 values of 0.05 µM and 6.8 µM, respectively .

2. Anticancer Activity
Several studies have explored the anticancer potential of this compound derivatives. One notable study reported that these compounds displayed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer cells. The mechanism of action involves the destabilization of microtubules, akin to established chemotherapeutic agents like vincristine .

3. Antimicrobial Activity
Indolizines have also been investigated for their antimicrobial properties. A series of synthesized indolizine derivatives were screened against Mycobacterium tuberculosis and demonstrated significant inhibitory activity, suggesting potential use in treating tuberculosis .

4. Neurological Effects
The compound has shown CNS depressant activity alongside antihistaminic and antiacetylcholine effects, which may position it as a candidate for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryCOX-2 inhibition (IC50 = 6.56 µM)
AnticancerCytotoxicity against MCF-7 and colon cancer cells
AntimicrobialInhibition of Mycobacterium tuberculosis
CNS DepressantAnti-histamine and anti-acetylcholine properties

Case Studies

Case Study 1: Synthesis and Screening
A study synthesized various analogues of this compound to evaluate their COX-2 inhibitory activity in vitro. The results indicated that specific structural modifications enhanced bioactivity, highlighting the importance of molecular design in drug development .

Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that a derivative of this compound effectively inhibited proliferation in breast cancer cell lines (MCF-7). The compound's mechanism involved targeting microtubules, leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name

2-methylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUAZBSVPMQJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342521
Record name 2-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-18-3
Record name 2-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of α-picoline (5 g, 53.8 mmol) and chloroacetone (5 g, 53.8 mmol) was heated at 90-100° C. for 4 h. The reaction mixture was then poured into a chloroform/water mixture (50:50 mL) and subsequently extracted. The aqueous phase was treated with 0.6 g of sodium bicarbonate and then extracted with diethyl ether (3×30 mL) to remove the residual α-picoline. A further 8.1 g (96.4 mmol) of sodium bicarbonate were added to the aqueous phase, and the mixture was concentrated to give a mixture of white precipitate and water. Extracting the mixture with diethyl ether gave 5.6 g of 2-methylindolizine 1 in the form of white crystals; m.p.: 57-58° C. 1H NMR (CDCl3): δ 7.77-7.74 (m, 1H), 7.23 (d, J=8.9 Hz, 1H), 7.06 (s, 1H), 6.58-6.53 (m, 1H), 6.36-6.31 (m, 1H), 6.21 (s, 1H), 2.31 (s, 3H), 13C NMR (CDCl3): δ 132.8, 124.8, 124.6, 118.2, 116.5, 111.1, 109.4, 99.7, 12.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
chloroform water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 92.5 g monochloroacetone (1 mole) and 93 g of α-picoline (1 mole) was heated for 21/2 h on a boiling water-bath. The reaction mixture was cooled to ambient temperature (20° C.) and kept overnight. A solid black mass formed. Extraction was performed on a hot water-bath until the mass had dissolved completely (about 700 ml). The solution was filtered and washed 3 times with 100 ml of ether. A few ml of an aqueous saturated sodium carbonate solution were added and the solution was then washed again 4 times in ether. 150 g of solid sodium hydrogen carbonate was added carefully and steam distillation was carried out. The distillate was cooled and sucked off. The solid product was dissolved quickly in ether and dried on heated magnesium sulphate. The ether was evaporated and the residue dried.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure and formula of 2-methylindolizine?

A1: this compound is a bicyclic heterocyclic compound with a molecular formula of C9H9N. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 2-position of the indolizine nucleus. []

Q2: How reactive is the 3-position of this compound?

A2: Research indicates that the 3-position of this compound is particularly susceptible to electrophilic attack. This reactivity has been exploited for various synthetic transformations, including acylation reactions. []

Q3: Can this compound be nitrated? If so, where does the nitro group attach?

A3: Yes, studies have shown that this compound can be selectively nitrated at the 3-position using acetic anhydride and nitric acid. This finding highlights the unique reactivity of this position within the indolizine framework. []

Q4: How do picryl azide and tosyl azide react with this compound?

A4: Both picryl azide and tosyl azide react with this compound to form 3,3′-azobisindolizines. This reaction further demonstrates the high reactivity of the 3-position towards electrophilic attack. []

Q5: Can the acetyl group be removed from 3-acetyl-2-methylindolizine?

A5: Yes, using sodium borohydride in ethanol, the acetyl group in 3-acetyl-2-methylindolizine can be cleaved, leading to the formation of this compound. This reaction proceeds through a 3-carbinol intermediate, highlighting the importance of C3 protonation in this process. []

Q6: Are there any known applications of this compound derivatives in medicinal chemistry?

A7: Yes, researchers have explored the synthesis and biological activity of various this compound derivatives. For instance, compounds containing aminoethyl and aminopropyl side chains attached to the indolizine core have shown promising anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine activities. [, , , , ]

Q7: Can this compound derivatives be used as fluorescent probes?

A8: Research suggests potential applications of this compound derivatives in fluorescence-based detection. For instance, ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate has been identified as a selective fluorescent derivatization reagent for primary and secondary amines. This reagent reacts with amines to generate fluorescent products, enabling their sensitive detection and separation using chromatographic techniques. []

Q8: Have any computational studies been conducted on this compound?

A9: Yes, computational methods have been employed to investigate the potential of this compound derivatives as drug candidates. One study utilized network pharmacology and molecular docking simulations to identify a potential Fibroblast Growth Factor Receptor (FGFR) inhibitor based on its structural similarity to the native ligand of the ST2 receptor (also known as Interleukin-1 Receptor-Like 1), which is involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). []

Q9: What types of reactions can introduce sulfur-containing groups onto the this compound core?

A10: Research indicates that both alkylthiolation and arylthiolation reactions can be used to introduce alkylthio and arylthio groups, respectively, onto the this compound core. These reactions provide a way to further diversify the structure and potentially modulate the biological activity of this compound derivatives. [, ]

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